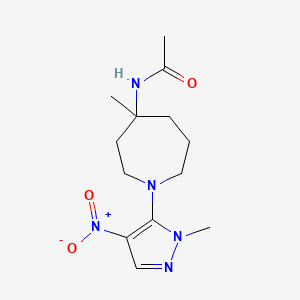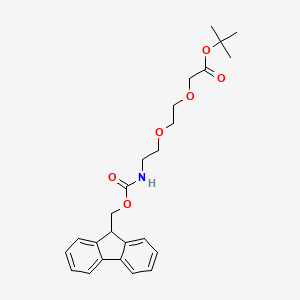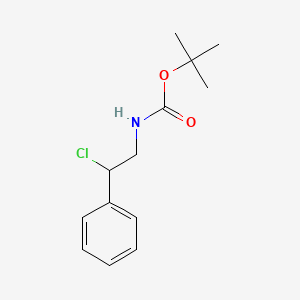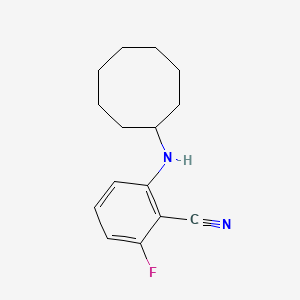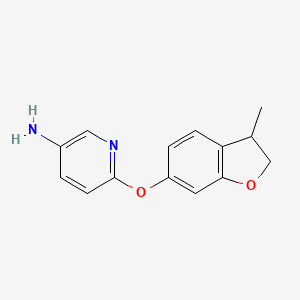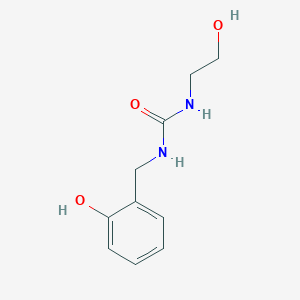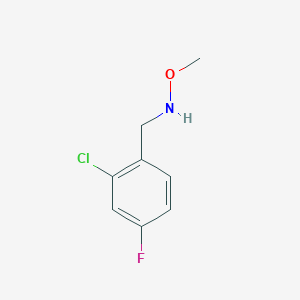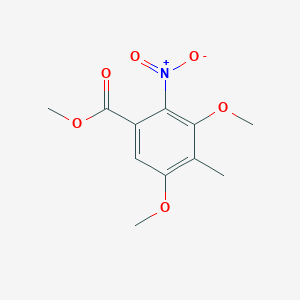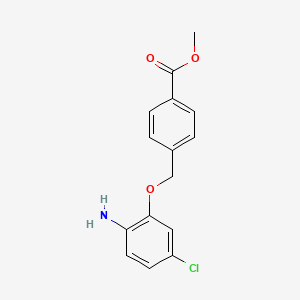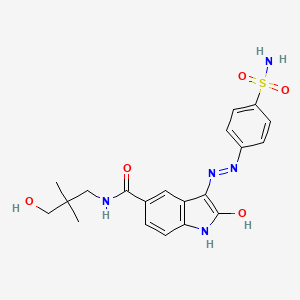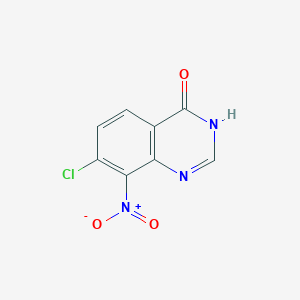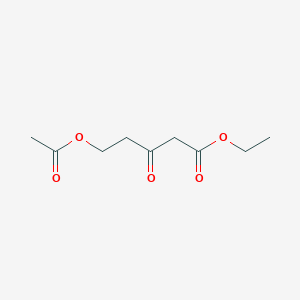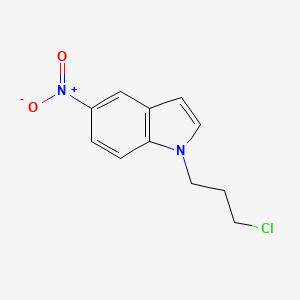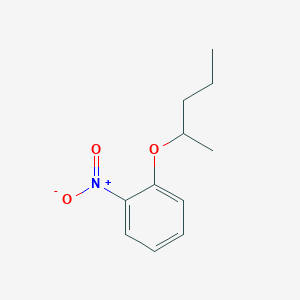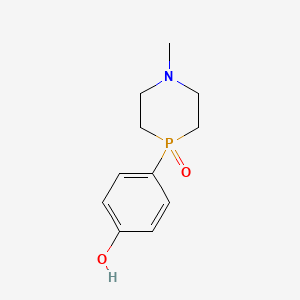
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide is a chemical compound with a unique structure that includes a phenol group and a 1-methyl-4-oxido-1,4-azaphosphinan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide typically involves the reaction of 1,4-azaphosphorine derivatives with phenol under controlled conditions. One common method involves the use of hexahydro-4-methyl-1-(phenylmethyl)-1,4-azaphosphorine, which is oxidized to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxido group back to its original state.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed effects. For example, it may inhibit histone deacetylase, which is involved in gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Shares a similar phenol group but has an imidazole moiety instead of the azaphosphinan structure.
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid: Contains a similar azaphosphinan structure but with a propanoic acid group.
Uniqueness
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide is unique due to its specific combination of a phenol group and a 1-methyl-4-oxido-1,4-azaphosphinan moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H16NO2P |
|---|---|
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
4-(1-methyl-4-oxo-1,4λ5-azaphosphinan-4-yl)phenol |
InChI |
InChI=1S/C11H16NO2P/c1-12-6-8-15(14,9-7-12)11-4-2-10(13)3-5-11/h2-5,13H,6-9H2,1H3 |
InChI-Schlüssel |
NUPSBXGEYKMOEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCP(=O)(CC1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
